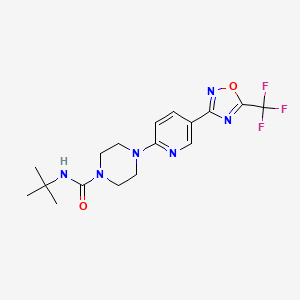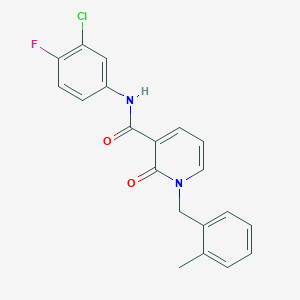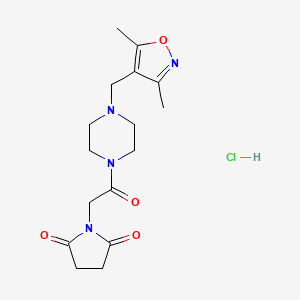
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound, and a chromen-7-yl propanoate moiety .
Molecular Structure Analysis
The molecular structure of a similar compound, Benzyl 3-(1,3-benzothiazol-2-yl)propanoate, has been reported . It has a molecular formula of C17H15NO2S, an average mass of 297.371 Da, and a monoisotopic mass of 297.082336 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Benzyl 3-(1,3-benzothiazol-2-yl)propanoate, include a density of 1.3±0.1 g/cm3, boiling point of 447.3±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 224.3±24.0 °C .Wissenschaftliche Forschungsanwendungen
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including compounds structurally related to "3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate," have been synthesized and investigated for their potential as chemosensors. These compounds exhibit the ability to recognize cyanide anions through a Michael addition reaction, with some derivatives showing a color change from yellow to colorless and quenching of green fluorescence, visible to the naked eye. This suggests their application in the detection of cyanide, highlighting their importance in environmental monitoring and safety assessments (Wang et al., 2015).
Antimicrobial Activity and Coatings
Research into coumarin-thiazole derivatives has also extended into exploring their antimicrobial properties. One study synthesized a coumarin-thiazole derivative and incorporated it into a polyurethane varnish formula, testing its antimicrobial effectiveness against various microorganisms. The results indicated that varnishes containing the derivative exhibited significant antimicrobial effects, suggesting potential applications in creating antimicrobial coatings for surfaces to reduce microbial growth (El‐Wahab et al., 2014).
Fluorescence Studies and Sensing Applications
The fluorescence properties of certain coumarin and benzothiazole derivatives have been explored, with findings indicating their potential as fluorescent probes. For instance, derivatives have been synthesized for the detection of Cr3+ ions, demonstrating a rapid color response and significant quenching of fluorescence, indicating their applicability in living cell imaging and environmental monitoring (Mani et al., 2018).
Novel Synthetic Routes and Chemical Characterization
Further studies have focused on the synthesis and crystallographic characterization of novel compounds within this chemical family, offering insights into their molecular structure and potential chemical interactions. These investigations provide foundational knowledge for the development of new materials and compounds with specific chemical and physical properties (Vrabel et al., 2017).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been known to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory . They are often used as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Benzothiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzothiazole derivatives are generally known to manifest profound antimicrobial activity .
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-3-17(22)25-12-8-9-13-15(10-12)24-11(2)18(19(13)23)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQXGZYEHVBMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)
![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)
![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)